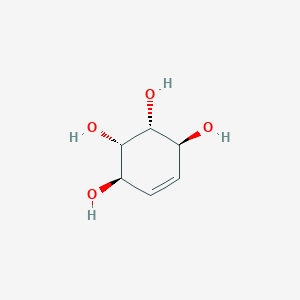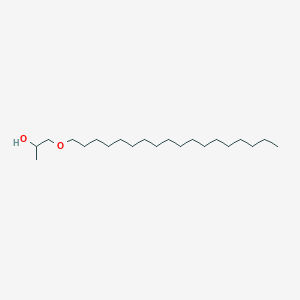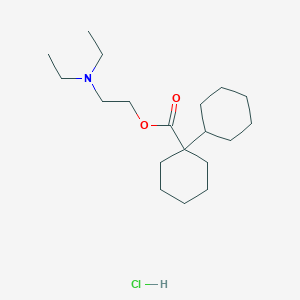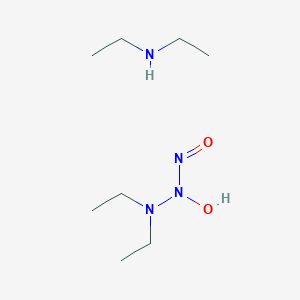
alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-
Overview
Description
Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- is a biochemical reagent primarily used in glycobiology research. Glycobiology studies the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .
Preparation Methods
The synthesis of Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- involves the protection of hydroxyl groups in sorbose. The reaction typically uses acetone and an acid catalyst to form the isopropylidene group. The reaction conditions include:
Reagents: Sorbose, acetone, acid catalyst (e.g., sulfuric acid)
Conditions: Room temperature, stirring for several hours
Industrial Production: The industrial production method follows similar steps but on a larger scale, ensuring high purity and yield.
Chemical Reactions Analysis
Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions.
Major Products: Depending on the reaction, products can include acids, alcohols, and substituted derivatives.
Scientific Research Applications
Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- is used in various scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its role in glycan formation and degradation.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of biochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- involves its interaction with enzymes involved in glycan synthesis and degradation. It acts as a substrate or inhibitor in enzymatic reactions, affecting the formation and breakdown of glycans. The molecular targets include glycosyltransferases and glycosidases .
Comparison with Similar Compounds
Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- can be compared with other similar compounds such as:
Alpha-l-Sorbofuranose, 2,34,6-bis-O-(1-methylethylidene)-: This compound has two isopropylidene groups, making it more protected and less reactive.
Alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)-: Unique due to its single isopropylidene group, offering a balance between protection and reactivity
Properties
IUPAC Name |
(3aS,5S,6R,6aS)-3a,5-bis(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O6/c1-8(2)14-7-6(12)5(3-10)13-9(7,4-11)15-8/h5-7,10-12H,3-4H2,1-2H3/t5-,6+,7-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVCILZWWPKOLD-XQXXSGGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2(O1)CO)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H]([C@@H](O[C@]2(O1)CO)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938858 | |
| Record name | 2,3-O-(1-Methylethylidene)hex-2-ulofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17682-71-2 | |
| Record name | 2,3-O-(1-Methylethylidene)-α-L-sorbofuranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17682-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017682712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-O-(1-Methylethylidene)hex-2-ulofuranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-l-Sorbofuranose, 2,3-O-(1-methylethylidene)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)-?
A1: α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- is a derivative of L-sorbose where the hydroxyl groups at positions 2 and 3 are protected as a cyclic acetal with acetone (forming the 1-methylethylidene group).
Q2: How does the presence of the 2,3-O-(1-methylethylidene) group influence the conformation of α-L-sorbofuranose?
A: X-ray crystallographic studies have revealed that the introduction of the 2,3-O-(1-methylethylidene) protecting group causes the five-membered furanose ring of α-L-sorbofuranose to adopt a 4T3 conformation. The five-membered 1,3-dioxolane ring formed by the protecting group itself adopts an E3 conformation. []
Q3: Can α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- be used as a starting material for further chemical synthesis?
A: Yes, the presence of the 2,3-O-(1-methylethylidene) protecting group allows for selective chemical transformations at other positions within the molecule. For example, it can be further modified at the C-4 and C-6 positions. This is exemplified by its use in the synthesis of a pseudoenantiomeric α-chloronitroso compound, which was then reacted with cyclohexa-1,3-diene to yield a specific enantiomer of a cycloadduct. []
Q4: Has α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- been used in the synthesis of any organometallic compounds?
A: Yes, α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- has been successfully utilized in the synthesis of ferrocenyl boronate esters. It reacts with ferroceneboronic acid to form a six-membered cyclic boronate ester, characterized by various spectroscopic techniques, including 11B NMR. This highlights the versatility of α-L-Sorbofuranose, 2,3-O-(1-methylethylidene)- as a chiral building block in organometallic chemistry. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-ethynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13534.png)







![7,12-Dimethylbenz[a]anthracene](/img/structure/B13559.png)

